REACTION_CXSMILES
|
Cl.[NH:2]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([Cl:14])=[N:6][N:5]=1)[NH2:3].[CH:15](=O)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(=O)(O)[O-].[Na+].C([O-])(=O)C.[Na+].BrBr>O.C(O)C.C(O)(=O)C>[Cl:14][C:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4]2=[N:2][N:3]=[C:15]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[N:5]2[N:6]=1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
N(N)C1=NN=C(C2=CC=CC=C12)Cl
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
hydrazone
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.105 mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hydrazone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled
|
Type
|
FILTRATION
|
Details
|
The hydrazone which forms is recovered by filtration
|
Type
|
CUSTOM
|
Details
|
crystallized from isopropanol (m.p. 174°-75° C.)
|
Type
|
STIRRING
|
Details
|
After vigorously stirring for 60 minutes
|
Duration
|
60 min
|
Type
|
FILTRATION
|
Details
|
the solid which separates is recovered by filtration
|
Type
|
WASH
|
Details
|
washed first with a diluted aqueous solution of sodium metabisulfite
|
Type
|
CUSTOM
|
Details
|
with water, and finally crystallized from isopropanol yielding the compound of the title in 74% yield
|
Type
|
CUSTOM
|
Details
|
are prepared
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=NN2C(C3=CC=CC=C13)=NN=C2C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |